2-Nitrotoluene

Genotoxicity In vivo-in vitro hepatic DNA repair Nitroaromatic toxicity

Generic mononitrotoluene mixtures compromise isomer-specific synthesis and toxicology studies. 2-Nitrotoluene (CAS 88-72-2) is the mandated ortho-isomer for o-toluidine production-meta/para isomers yield unsuitable dye intermediates. • Only ortho-isomer induces positive genotoxic response in hepatic DNA repair assays-essential positive control for nitroaromatic genotoxicity research. • Unique free-electron attachment fragmentation pattern enables unambiguous isomer-specific identification in complex mixtures. • Higher vapor pressure vs. 3-/4-nitrotoluene demands isomer-specific physicochemical data for accurate environmental fate modeling.

Molecular Formula C7H7NO2
C6H4(CH3)(NO2)
C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 88-72-2
Cat. No. B127304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrotoluene
CAS88-72-2
Synonyms1-Methyl-2-nitrobenzene;  2-Methyl-1-nitrobenzene;  2-Methylnitrobenzene;  NSC 9577;  o-Methylnitrobenzene;  o-Mononitrotoluene;  o-Nitrotoluene
Molecular FormulaC7H7NO2
C6H4(CH3)(NO2)
C7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
InChIKeyPLAZTCDQAHEYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
0.00 M
Soluble in alcohol, benzene, petroleum ether
SOL IN CHLOROFORM
Soluble in carbon tetrachloride;  miscible in ethanol and ethyl ether
In water, 650 mg/L at 30 °C;  609 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.044 (very poor)
0.07%

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrotoluene Selection Guide


2-Nitrotoluene (CAS 88-72-2, ortho-nitrotoluene) is a mononitrotoluene isomer comprising approximately 55–60% of the isomer mixture obtained from industrial toluene nitration [1]. This pale yellow to yellow liquid (melting point: -4 to -3°C, boiling point: 225°C) is a key intermediate for o-toluidine and dye synthesis [2].

2-Nitrotoluene Isomer Differentiation


The mononitrotoluene isomers cannot be substituted for one another due to fundamentally different reactivities, toxicity profiles, and physical properties dictated by nitro group position. Ortho-substitution in 2-nitrotoluene confers distinct properties compared to 3-nitrotoluene (meta) and 4-nitrotoluene (para), including divergent genotoxicity, metabolic pathways, vapor pressure, and anion fragmentation behavior [1]. Substitution with a generic mononitrotoluene mixture or an alternative isomer can lead to off-specification product quality, altered toxicological risk profiles, or invalid analytical results.

2-Nitrotoluene Comparative Evidence


Genotoxicity in DNA Repair Assay

2-Nitrotoluene (2NT) exhibits unique genotoxicity compared to 3-nitrotoluene (3NT) and 4-nitrotoluene (4NT) in the in vivo-in vitro hepatic DNA repair assay. Specifically, 2NT induces DNA repair, whereas 3NT and 4NT are inactive [1].

Genotoxicity In vivo-in vitro hepatic DNA repair Nitroaromatic toxicity

Vapor Pressure Comparison Across Isomers

2-Nitrotoluene (2-NT) exhibits a substantially higher vapor pressure than 3-nitrotoluene (3-NT) and 4-nitrotoluene (4-NT) across a common temperature range. This difference impacts volatility, atmospheric transport, and process design [1].

Vapor pressure Environmental fate Process engineering

Free Electron Attachment Fragment Anions

Free electron attachment to gas-phase mononitrotoluene molecules produces distinct fragment anion patterns. In almost all fragment anion efficiency curves, 2-nitrotoluene exhibits pronounced differences from the two other isomers. In contrast, 3- and 4-nitrotoluene show only slight disagreements in a few fragment anions [1].

Free electron attachment Mass spectrometry Isomer identification

Hepatic Metabolism Differences

In freshly isolated Fischer 344 rat hepatocytes, the three mononitrotoluene isomers follow distinct metabolic pathways. 2-Nitrotoluene (2NT) is primarily converted to 2-nitrobenzyl alcohol (52%) and 2-nitrobenzyl alcohol glucuronide (28%). This contrasts sharply with 3NT and 4NT, which predominantly form 3-nitrobenzoic acid (56%) and S-(4-nitrobenzyl)glutathione (68%), respectively [1].

Hepatic metabolism Xenobiotic metabolism In vitro toxicology

o-Toluidine Precursor Synthesis

2-Nitrotoluene is the primary precursor for the synthesis of o-toluidine (2-methylaniline), a crucial intermediate in the production of various dyes. This application is isomer-specific: 3- or 4-nitrotoluene cannot be used to produce o-toluidine, as their reduction would yield m- or p-toluidine, respectively [1].

Industrial synthesis o-Toluidine Dye intermediates

Enthalpy of Formation and Vaporization

Benchmark thermochemical properties for mononitrotoluene isomers have been established, resolving prior data contradictions. The enthalpies of vaporization for the three isomers differ, with 2-nitrotoluene having a specific measured value. These data are critical for process engineering and computational modeling [1].

Thermochemistry Enthalpy of vaporization Enthalpy of formation

2-Nitrotoluene Applications


Genotoxicity and Carcinogenicity Testing

For toxicology studies evaluating hepatic DNA repair or unscheduled DNA synthesis in rodent models, 2-nitrotoluene is the only mononitrotoluene isomer that induces a positive genotoxic response. This makes it an essential positive control or test article for investigating nitroaromatic-induced genotoxicity mechanisms [1].

o-Toluidine and Dye Intermediate Synthesis

2-Nitrotoluene is the mandated starting material for the industrial production of o-toluidine via nitro group reduction. This specific regioisomer is non-substitutable, as the para- and meta-isomers lead to different toluidine products that are not suitable for the same dye applications [1].

Isomer Detection via Free Electron Attachment

The unique and pronounced fragmentation pattern of 2-nitrotoluene under free electron attachment makes it an ideal reference standard for developing and validating isomer-specific detection methods. Its distinct behavior allows for unambiguous identification even in mixtures [1].

Environmental Fate and Transport Modeling

Given its substantially higher vapor pressure compared to 3- and 4-nitrotoluene, 2-nitrotoluene will partition more readily into the atmosphere. Environmental fate models and air dispersion assessments for sites with nitroaromatic contamination must use the specific vapor pressure data for 2-nitrotoluene to accurately predict volatilization and atmospheric transport [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitrotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.